Cyclohexyl(4-ethylphenyl)methanone
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Overview
Description
Cyclohexyl(4-ethylphenyl)methanone is an organic compound belonging to the class of methanones It features a cyclohexyl group attached to a 4-ethylphenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(4-ethylphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenyl with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to optimize yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(4-ethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Cyclohexyl(4-ethylphenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which cyclohexyl(4-ethylphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity help elucidate its role in various biological systems.
Comparison with Similar Compounds
- Cyclohexyl(2-hydroxyphenyl)methanone
- Cyclohexyl(3-hydroxyphenyl)methanone
- Cyclohexyl(4-hydroxyphenyl)methanone
Comparison: Cyclohexyl(4-ethylphenyl)methanone is unique due to the presence of the 4-ethyl substituent on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its hydroxylated counterparts, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
cyclohexyl-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C15H20O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3 |
InChI Key |
QGBBABKHNMOQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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